

Application Notes and Protocols for Blk-IN-2 in Lymphoma Cell Lines

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Compound of Interest

Compound Name: *Blk-IN-2*

Cat. No.: *B12416315*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **Blk-IN-2**, a potent and selective irreversible inhibitor of B-Lymphoid Tyrosine Kinase (BLK), in lymphoma cell line research. The provided protocols and data will enable researchers to effectively investigate the anti-proliferative and pro-apoptotic effects of this compound and to dissect its mechanism of action within the B-cell receptor (BCR) signaling pathway.

Introduction

B-Lymphoid Tyrosine Kinase (BLK) is a member of the Src family of non-receptor tyrosine kinases and a critical component of the B-cell receptor (BCR) signaling cascade.[1][2] Dysregulation of BCR signaling is a hallmark of many B-cell malignancies, making its components, including BLK, attractive therapeutic targets.[3][4] **Blk-IN-2** is a powerful research tool for studying the role of BLK in lymphoma pathogenesis. It acts as an irreversible inhibitor of BLK with a reported IC₅₀ of 5.9 nM.[5] It also exhibits inhibitory activity against Bruton's tyrosine kinase (BTK) with an IC₅₀ of 202.0 nM.[5] This dual activity should be considered when interpreting experimental results.

Data Presentation

The anti-proliferative activity of **Blk-IN-2** has been evaluated in various human lymphoma cell lines. The following table summarizes the reported 50% growth inhibition (GI₅₀) values after 72

hours of treatment.

Cell Line	Lymphoma Subtype	GI50 (μM)
DOHH-2	Follicular Lymphoma	0.016
HBL1	Diffuse Large B-cell Lymphoma	1.34
OCI-Ly7	Diffuse Large B-cell Lymphoma	Not Reported
Pfeiffer	Diffuse Large B-cell Lymphoma	Not Reported
SU-DHL10	Diffuse Large B-cell Lymphoma	Not Reported
TMD8	Diffuse Large B-cell Lymphoma	Not Reported

Data sourced from MedchemExpress.[5]

Signaling Pathway

BLK is an essential kinase in the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell proliferation, differentiation, and survival. **Blk-IN-2**, by inhibiting BLK, disrupts these downstream signals.

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